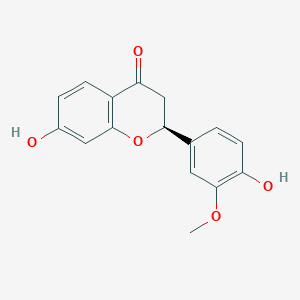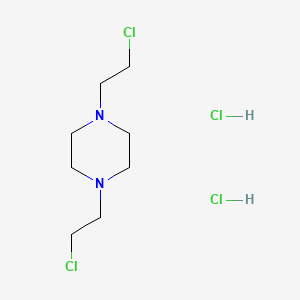
Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride: is a chemical compound with the molecular formula C8H16Cl2N2.2ClH and a molecular weight of 284.05 . It is known for its use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its two chloroethyl groups attached to the piperazine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride typically involves the reaction of piperazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or water, under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: The major products are substituted piperazine derivatives with various functional groups.
Oxidation and Reduction Reactions: The products vary depending on the specific reagents and conditions used but generally include different oxidation states of the piperazine ring.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in studies involving cell biology and molecular biology, particularly in the investigation of cellular processes and pathways.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride involves its interaction with cellular components, particularly nucleophiles such as proteins and nucleic acids. The chloroethyl groups can form covalent bonds with these nucleophiles, leading to the modification of their structure and function. This interaction can affect various cellular pathways and processes, making the compound useful in research applications .
Vergleich Mit ähnlichen Verbindungen
Piperazine: A simpler compound with a similar piperazine ring structure but without the chloroethyl groups.
1,4-Bis(2-hydroxyethyl)piperazine: A compound with hydroxyethyl groups instead of chloroethyl groups, leading to different chemical properties and reactivity.
1,4-Bis(2-bromoethyl)piperazine: A compound with bromoethyl groups, which can undergo similar substitution reactions but with different reactivity compared to the chloroethyl derivative.
Uniqueness: Piperazine, 1,4-bis(2-chloroethyl)-, dihydrochloride is unique due to its chloroethyl groups, which provide distinct reactivity and chemical properties. These groups enable the compound to participate in specific chemical reactions and interactions that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
1428-92-8 |
|---|---|
Molekularformel |
C8H18Cl4N2 |
Molekulargewicht |
284.0 g/mol |
IUPAC-Name |
1,4-bis(2-chloroethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C8H16Cl2N2.2ClH/c9-1-3-11-5-7-12(4-2-10)8-6-11;;/h1-8H2;2*1H |
InChI-Schlüssel |
MCXYYCIMDPHKOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCl)CCCl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B13443391.png)
![2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B13443406.png)
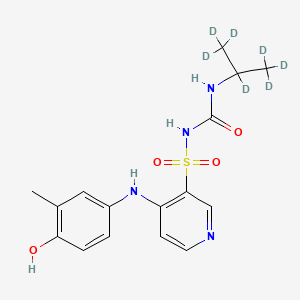
![(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)
![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)
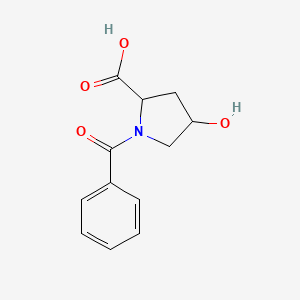
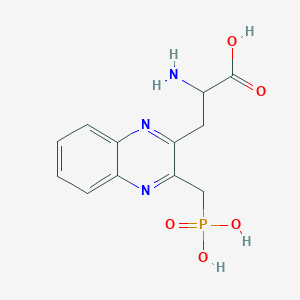
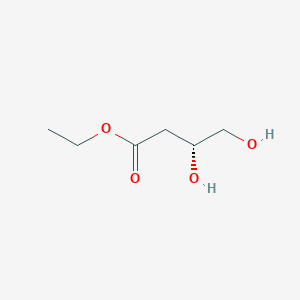

![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)

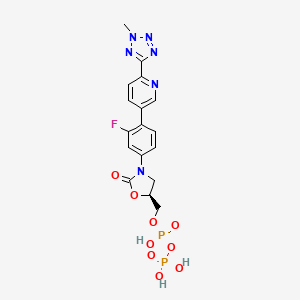
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
